

Application Notes and Protocols for Electroantennography (EAG) of Gossyplure Response

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Compound of Interest		
Compound Name:	Gossyplure	
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This document provides a detailed protocol for conducting Electroantennography (EAG) experiments to measure the olfactory response of the male pink bollworm moth, Pectinophora gossypiella, to its sex pheromone, **Gossyplure**. EAG is a powerful electrophysiological technique that measures the summed electrical potential from the antenna's olfactory receptor neurons in response to an odorant stimulus. This method is crucial for screening potential insect attractants and repellents, and for studying the mechanisms of olfaction.

Quantitative Data Summary

The following table presents representative dose-response data for the EAG analysis of **Gossyplure** with male Pectinophora gossypiella. This data illustrates the typical relationship between the concentration of the pheromone and the intensity of the antennal response.



Gossyplure Concentration (ng/ μL)	Mean EAG Response (mV)	Standard Deviation (mV)	Normalized Response (%)
0 (Solvent Control)	0.1	0.05	0
0.01	0.5	0.15	21.05
0.1	1.2	0.25	57.89
1	2.0	0.30	100
10	2.8	0.40	142.11
100	3.5	0.50	178.95

Note: The normalized response is calculated relative to the response at 1 ng/ μ L, which is set as the 100% reference point.[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in recording EAG responses to **Gossyplure**.

Insect Rearing and Preparation

- Insect Rearing: Pectinophora gossypiella pupae should be reared in a controlled environment at approximately 28°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod.[1]
- Moth Emergence and Selection: Upon emergence, adult moths are to be separated by sex. For EAG recordings, use male moths that are 2-3 days post-emergence, as they are most responsive to the female-emitted sex pheromone.[1]
- Immobilization: To prepare a moth for the experiment, it should be briefly anesthetized. This can be achieved by chilling it on ice or through a short exposure to CO2.[1] The immobilized moth is then transferred head-first into a holding apparatus, such as a modified pipette tip, and secured from behind.[2]



Electrode Preparation

- Recording and Reference Electrodes: Glass capillary microelectrodes are pulled to a fine tip using a micropipette puller.[1]
- Tip Modification: The tip of the recording electrode is broken to a diameter slightly larger than the tip of the moth's antenna.[1]
- Filling the Electrodes: Both the recording and reference electrodes are filled with a saline solution, for example, 0.1 M KCI.[1]
- Wire Insertion: A chloridized silver wire is inserted into the back of each electrode to ensure electrical contact.[1]

Pheromone Stimulus Preparation

- Stock Solution: Prepare a stock solution of **Gossyplure**, which is a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate, in a high-purity solvent such as hexane or paraffin oil.[1]
- Dilution Series: Create a serial dilution of the stock solution to achieve the desired concentrations for the dose-response study (e.g., 0.01, 0.1, 1, 10, 100 ng/μL).[1]
- Stimulus Cartridge: For each concentration, apply a 10 µL aliquot onto a small piece of filter paper (e.g., 1 cm x 1 cm) and place it inside a Pasteur pipette. Seal the pipette with parafilm and allow it to equilibrate for at least 30 minutes before use.[1] A control pipette containing only the solvent should also be prepared.[3]

EAG Recording Procedure

- Antenna Mounting: An antenna is excised from the immobilized male moth at its base.[3] The
 base of the antenna is placed in contact with the reference electrode, and the tip is
 connected to the recording electrode.[4]
- Airflow: A continuous stream of purified and humidified air is passed over the antenna.[3]
- Stimulus Delivery: The tip of the stimulus pipette is inserted into a hole in the main air delivery tube. A puff of air, for example, 0.5 seconds in duration, is delivered through the stimulus pipette, carrying the **Gossyplure** vapor over the antenna.[1]



- Data Acquisition: The EAG signal, which is the change in electrical potential across the
 antenna, is amplified (typically by a factor of 100) and recorded using a data acquisition
 interface on a computer.[1][5] The peak amplitude of the negative voltage deflection is
 measured, which corresponds to the magnitude of the antennal response.[1]
- Recording Parameters: The sampling rate can be set at 106.7, with a filter of 0-42 Hz. The EAG filter should be on with a low-cutoff set to 0.1 Hz.[2]
- Inter-stimulus Interval: Allow for a 1-minute interval between stimulus puffs to ensure the antenna returns to its baseline state.[2]

Visualizations Olfactory Signaling Pathway

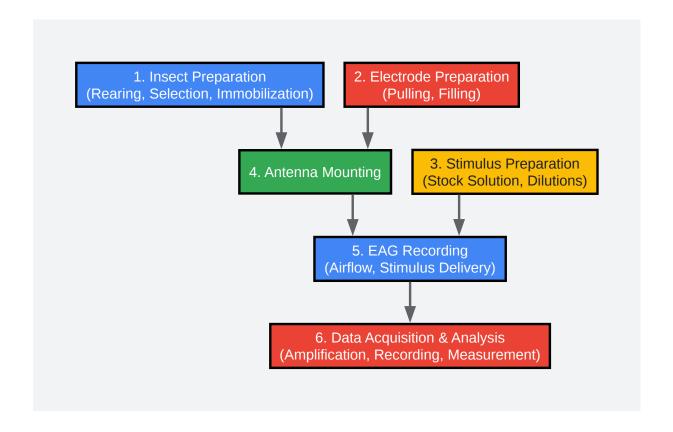


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Caption: Olfactory signal transduction pathway in response to **Gossyplure**.

Experimental Workflow





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Caption: Experimental workflow for Electroantennography (EAG) analysis.

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